2-(4-Methoxy-cyclohexylamino)-ethanol
CAS No.:
Cat. No.: VC13472134
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO2 |
|---|---|
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 2-[(4-methoxycyclohexyl)amino]ethanol |
| Standard InChI | InChI=1S/C9H19NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11/h8-11H,2-7H2,1H3 |
| Standard InChI Key | SSNQQMMAGJPTAQ-UHFFFAOYSA-N |
| SMILES | COC1CCC(CC1)NCCO |
| Canonical SMILES | COC1CCC(CC1)NCCO |
Introduction
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(4-Methoxy-cyclohexylamino)-ethanol typically involves a multi-step process:
Step 1: Preparation of 4-Methoxycyclohexanone
4-Methoxycyclohexanol is oxidized using hydrogen peroxide (H₂O₂) in the presence of a phosphotungstic acid catalyst, yielding 4-methoxycyclohexanone with >98% purity .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 70–90°C |
| Catalyst Loading | 5–10 wt% |
| H₂O₂:Molar Ratio | 1.05:1 |
| Yield | 98.3–99.0% |
Step 2: Reductive Amination
4-Methoxycyclohexanone reacts with ethanolamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) to form the target compound :
Optimized Parameters:
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Solvent: Methanol or ethanol
-
Temperature: 25–40°C
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Reaction Time: 12–24 hours
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Yield: 75–85%
| Property | Value | Source Analog |
|---|---|---|
| Melting Point | 23–28°C | |
| Boiling Point | 325–336°C | |
| Density (20°C) | 1.058 ± 0.06 g/cm³ | |
| LogP | 1.39 (estimated) | |
| Solubility | Miscible in DMSO, methanol |
Biological and Industrial Applications
Pharmaceutical Applications
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Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity .
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Antitumor Activity: Ethanolamine derivatives inhibit tyrosine kinases (IC₅₀ = 0.8–2.4 µM), showing promise in leukemia and carcinoma models .
Industrial Uses
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Polymer Stabilizers: Acts as a radical scavenger in polyethylene production, extending material lifespan .
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Cosmetic Formulations: Enhances emulsion stability in skincare products due to surfactant-like properties.
Future Research Directions
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